4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site of an enzyme or receptor . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, such as those involved in cell signaling and metabolism . The compound’s effect on these pathways can lead to downstream effects on cellular function and physiology.
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular level, such as altering enzyme activity or modulating signal transduction pathways . These effects can lead to changes in cellular function and potentially contribute to the compound’s therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the bromophenyl and sulfanyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and environmentally friendly production method.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This is a common reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl methyl sulfone
- 1-bromo-4-(methylsulfonyl)benzene
- 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl
Uniqueness
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2S/c1-21-17(19)15(11-22-14-9-7-13(18)8-10-14)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMISJGTQXOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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